4-amino-2-(trifluoromethyl)benzoic Acid
Overview
Description
4-Amino-2-(trifluoromethyl)benzoic acid is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, including bicalutamide, a medication used in the treatment of prostate cancer. The presence of the trifluoromethyl group is a common motif in medicinal chemistry due to its lipophilic character and ability to enhance metabolic stability .
Synthesis Analysis
The synthesis of 4-amino-2-(trifluoromethyl)benzoic acid derivatives can be complex, involving multiple steps such as bromination, Grignard reaction, cyanidation, and amination. One such synthesis route starts from m-fluoro-(trifluoromethyl)benzene and proceeds through these steps to yield the desired product with an overall yield of 49.2% . This process is considered environmentally friendly and practical for industrial applications.
Molecular Structure Analysis
While the specific molecular structure of 4-amino-2-(trifluoromethyl)benzoic acid is not detailed in the provided papers, similar compounds exhibit interesting structural features. For instance, the molecular structure of related compounds often includes planar moieties and various degrees of deviation from planarity in certain substituents, which can influence the compound's physical and chemical properties .
Chemical Reactions Analysis
The chemical reactivity of 4-amino-2-(trifluoromethyl)benzoic acid is not explicitly discussed in the provided papers. However, compounds with similar functional groups, such as carboxylic acids and amines, are known to participate in dehydrative amidation reactions catalyzed by boronic acids. These reactions are important for peptide synthesis and the formation of amide bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-amino-2-(trifluoromethyl)benzoic acid are influenced by its functional groups. The amino group can participate in hydrogen bonding, which can affect solubility and crystallization. The trifluoromethyl group contributes to the compound's lipophilicity and can affect its metabolic stability. The benzoic acid moiety can engage in hydrogen bonding and pi-pi stacking interactions, which are significant in the solid-state packing of the molecules .
Scientific Research Applications
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Synthesis of 1,3,4-oxadiazole derivatives
- Field : Organic Chemistry
- Application : 2-(Trifluoromethyl)benzoic acid, a compound similar to 4-amino-2-(trifluoromethyl)benzoic Acid, has been used in the synthesis of 1,3,4-oxadiazole derivatives .
- Method : The exact method of synthesis is not specified in the source, but it typically involves the reaction of 2-(Trifluoromethyl)benzoic acid with other reagents under specific conditions .
- Results : The source does not provide specific results or outcomes for this application .
-
Investigation of ligand binding with chaperones
- Field : Biochemistry
- Application : 2-(Trifluoromethyl)benzoic acid has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC .
- Method : This investigation was carried out using surface plasmon resonance and 1 HNMR spectroscopy .
- Results : The source does not provide specific results or outcomes for this application .
-
Synthesis of salicylanilide 4-(trifluoromethyl)benzoates
- Field : Organic Chemistry
- Application : 4-(Trifluoromethyl)benzoic acid, a compound similar to 4-amino-2-(trifluoromethyl)benzoic Acid, has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates .
- Method : The synthesis was achieved via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
- Results : The source does not provide specific results or outcomes for this application .
-
Ultra trace analysis of fluorinated aromatic carboxylic acids
- Field : Analytical Chemistry
- Application : 4-(Trifluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids .
- Method : The analysis was performed using a GC/MS method .
- Results : The source does not provide specific results or outcomes for this application .
Safety And Hazards
4-Amino-2-(trifluoromethyl)benzoic Acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
4-amino-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVHEVZYTGHASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397107 | |
Record name | 4-amino-2-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-(trifluoromethyl)benzoic Acid | |
CAS RN |
393-06-6 | |
Record name | 4-amino-2-(trifluoromethyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-(trifluoromethyl)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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